3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide
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Overview
Description
3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with a butoxy group and a pyrrolidinylphenyl group, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 2-(pyrrolidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired benzamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is commonly used for benzylic oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for converting amides to amines.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide: Unique due to its specific substitution pattern.
N-(2-pyrrolidin-1-ylphenyl)benzamide: Lacks the butoxy group, leading to different chemical and biological properties.
3-butoxy-N-phenylbenzamide: Lacks the pyrrolidinyl group, affecting its interactions with molecular targets.
Uniqueness
This compound stands out due to the presence of both the butoxy and pyrrolidinyl groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-butoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-2-3-15-25-18-10-8-9-17(16-18)21(24)22-19-11-4-5-12-20(19)23-13-6-7-14-23/h4-5,8-12,16H,2-3,6-7,13-15H2,1H3,(H,22,24) |
InChI Key |
HXLWFGUHSILOTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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